C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Overview
Description
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is an organic compound with the molecular formula C13H19NO It is characterized by a cyclopentyl ring substituted with a methoxyphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with a cyclopentyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, amines), basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methylamine group.
Scientific Research Applications
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
C-[1-(4-Methoxy-phenyl)-cyclohexyl]-methylamine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
C-[1-(4-Methoxy-phenyl)-cyclopropyl]-methylamine: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
C-[1-(4-Methoxy-phenyl)-cyclobutyl]-methylamine: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the cyclopentyl ring can impart distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNHLIUOCLAAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353557 | |
Record name | C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23528-54-3 | |
Record name | 1-(4-Methoxyphenyl)cyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23528-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.